molecular formula C11H16Cl2N4 B2484793 4-(Piperazin-1-yl)-1H-indazole dihydrochloride CAS No. 2408970-95-4

4-(Piperazin-1-yl)-1H-indazole dihydrochloride

Cat. No.: B2484793
CAS No.: 2408970-95-4
M. Wt: 275.18
InChI Key: WRIXPJKYXZJXEB-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)-1H-indazole dihydrochloride is a chemical compound that features a piperazine ring attached to an indazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-1H-indazole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of catalytic amounts of copper and specific solvents, such as a mixture of dichloromethane and hexafluoroisopropanol, has been reported to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-1H-indazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

4-(Piperazin-1-yl)-1H-indazole dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazin-1-yl)-1H-indole dihydrochloride
  • 3-(4-(Substituted)-piperazin-1-yl)cinnolines

Uniqueness

4-(Piperazin-1-yl)-1H-indazole dihydrochloride is unique due to its specific indazole core, which imparts distinct biological properties compared to other piperazine derivatives. The presence of the indazole ring can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

4-piperazin-1-yl-1H-indazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15;;/h1-3,8,12H,4-7H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIXPJKYXZJXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=NN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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